molecular formula C6H14N2 B7971031 (R)-1,3-Dimethylpiperazine CAS No. 1788041-52-0

(R)-1,3-Dimethylpiperazine

Cat. No.: B7971031
CAS No.: 1788041-52-0
M. Wt: 114.19 g/mol
InChI Key: FMMUNDXXVADKHS-ZCFIWIBFSA-N
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Description

®-1,3-Dimethylpiperazine is a chiral organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The ®-1,3-Dimethylpiperazine variant is distinguished by the presence of two methyl groups attached to the nitrogen atoms in the 1 and 3 positions of the piperazine ring, with the ®-configuration indicating the specific spatial arrangement of these groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3-Dimethylpiperazine typically involves the alkylation of piperazine. One common method is the reaction of piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the formation of the dimethylated product.

Industrial Production Methods: On an industrial scale, the production of ®-1,3-Dimethylpiperazine may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, ensures the selective formation of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-1,3-Dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the methyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of ®-1,3-Dimethylpiperazine.

    Reduction: Secondary amines with reduced nitrogen centers.

    Substitution: Various substituted piperazines depending on the substituent introduced.

Scientific Research Applications

®-1,3-Dimethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding assays.

    Medicine: ®-1,3-Dimethylpiperazine derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ®-1,3-Dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target molecules, altering their function and activity.

Comparison with Similar Compounds

    1,4-Dimethylpiperazine: Similar structure but with methyl groups at the 1 and 4 positions.

    1,2-Dimethylpiperazine: Methyl groups at the 1 and 2 positions.

    1-Methylpiperazine: Only one methyl group at the 1 position.

Uniqueness: ®-1,3-Dimethylpiperazine is unique due to its specific ®-configuration and the positioning of the methyl groups, which confer distinct stereochemical properties and reactivity. This configuration can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in stereoselective synthesis and chiral recognition studies.

Properties

IUPAC Name

(3R)-1,3-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMUNDXXVADKHS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290836
Record name Piperazine, 1,3-dimethyl-, (3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-52-0
Record name Piperazine, 1,3-dimethyl-, (3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1,3-dimethyl-, (3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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